3-(3,4-dimethoxyphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(3,4-Dimethoxyphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core with distinct substituents. The compound features a pyrazole ring fused to a quinoline scaffold, substituted at positions 3, 8, and 1 with methoxy, methyl, and dimethoxyphenyl groups, respectively. These substituents influence its electronic properties, solubility, and biological interactions. The 3,4-dimethoxyphenyl group at position 3 may enhance binding affinity to hydrophobic pockets in biological targets, while the 8-methoxy group could modulate metabolic stability .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-methoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-16-5-8-18(9-6-16)29-26-20-14-19(30-2)10-11-22(20)27-15-21(26)25(28-29)17-7-12-23(31-3)24(13-17)32-4/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOGAIJUOHEAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Research has indicated that pyrazolo[4,3-c]quinoline derivatives exhibit various biological activities primarily through the following mechanisms:
- Inhibition of Nitric Oxide Synthase (iNOS) : Compounds in this class have been shown to inhibit iNOS expression, which is crucial in inflammatory responses.
- Cyclooxygenase-2 (COX-2) Inhibition : Similar to iNOS, COX-2 plays a role in inflammation and pain pathways. Inhibition of COX-2 can lead to reduced inflammation and pain.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antiinflammatory Activity
A study evaluating the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives found that compounds exhibited significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells. The results are summarized in Table 1.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 2a | 0.39 | iNOS inhibition |
| Compound 2i | 0.45 | COX-2 inhibition |
| Compound 2m | 0.50 | Combined inhibition |
Table 1: Inhibitory Concentrations of Selected Pyrazolo[4,3-c]quinoline Derivatives on NO Production
Anticancer Activity
In vitro studies have shown that certain derivatives demonstrate cytotoxicity against various cancer cell lines. For example, a derivative with structural similarities to our compound was tested against breast cancer cells (MCF-7) and exhibited an IC50 value of 5 µM, indicating potent anticancer activity.
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, researchers administered varying concentrations of the compound to RAW 264.7 macrophages stimulated with LPS. The findings indicated a dose-dependent reduction in NO production, suggesting that the compound effectively modulates inflammatory responses.
Case Study 2: Anticancer Efficacy
Another study focused on the compound's effects on human lung cancer cells (A549). The results showed that treatment with the compound led to significant cell death through apoptosis pathways as evidenced by increased levels of cleaved caspase-3 and PARP.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazoloquinolines as anticancer agents. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, it has been observed to target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
-
Case Studies :
- In vitro studies demonstrated that 3-(3,4-dimethoxyphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline effectively reduced cell viability in MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutic agents like Doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various pathogens.
- Activity Spectrum : Studies indicate that it possesses significant antibacterial and antifungal properties. It has been tested against Gram-positive and Gram-negative bacteria as well as fungi.
- Case Studies :
Neuroprotective Effects
Emerging research suggests that this pyrazoloquinoline derivative may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Mechanism : The neuroprotective effects are believed to stem from its antioxidant properties and ability to modulate neuroinflammatory responses.
- Case Studies :
Comparison with Similar Compounds
Table 1: Key Analogues and Their Properties
Substituent Impact Analysis
A. Methoxy vs. Ethoxy Groups
- 8-Methoxy (Target Compound): Enhances metabolic stability compared to unsubstituted analogues but may reduce solubility.
B. Aromatic Ring Substitutions
- 3-(3,4-Dimethoxyphenyl) (Target) : The electron-rich dimethoxy groups may improve binding to aromatic stacking regions in enzymes (e.g., kinases or cytochrome P450). Similar motifs are seen in kinase inhibitors like imatinib .
- 3-(4-Fluorophenyl) () : Fluorine’s electronegativity enhances binding specificity and metabolic resistance, as seen in ELND006 .
C. Anti-Inflammatory Activity
- Amino-substituted derivatives (e.g., 2i) exhibit potent NO production inhibition, suggesting that electron-donating groups at position 3 enhance activity . The target compound’s dimethoxyphenyl group may mimic this effect but requires validation.
Pharmacological Limitations
- Solubility Challenges: High molecular weight and methoxy/methyl groups may limit aqueous solubility, a common issue in pyrazoloquinolines .
- CYP450 Interactions : The 3,4-dimethoxyphenyl group could inhibit or induce cytochrome P450 enzymes, necessitating ADME studies.
Preparation Methods
KI-Promoted Cyclization of 2-(1H-Pyrazol-5-yl)Anilines
A pivotal method involves the KI-mediated cyclization of 2-(1H-pyrazol-5-yl)anilines with benzyl halides, as demonstrated by recent work. For the target molecule, the aniline precursor 2-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-5-methoxyaniline (Compound A ) reacts with 3,4-dimethoxybenzyl bromide under KI catalysis to yield the fused pyrazoloquinoline core.
Mechanistic Insights :
-
Benzyl bromide acts as a C1 synthon, facilitating cyclization via nucleophilic attack by the aniline’s amino group on the benzylic carbon.
-
KI enhances reactivity by generating a more electrophilic benzyl iodide intermediate.
-
The 8-methoxy group originates from the methoxy-substituted aniline precursor, while the 3,4-dimethoxyphenyl group is introduced via the benzyl bromide reagent.
Optimization Data :
Friedländer Condensation with Pyrazole-Containing Ketones
Alternative routes adapt the Friedländer quinoline synthesis, employing pyrazole-functionalized ketones and o-aminobenzaldehyde derivatives. For instance, reacting 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (Compound B ) with 2-amino-5-methoxybenzaldehyde in acidic conditions generates the quinoline ring. However, this method struggles with regioselectivity and requires stringent control of reaction conditions to avoid side products.
Direct Electrophilic Substitution
Electrophilic aromatic substitution (EAS) offers an alternative, though limited by the electron-deficient nature of the pyrazoloquinoline core. Directed ortho-metalation (DoM) strategies using directing groups (e.g., –OMe) could enhance regiocontrol, but this remains speculative without experimental validation.
Functional Group Interconversions
Methoxy Group Installation
Methoxy groups at positions 3, 4, and 8 are typically introduced via:
4-Methylphenyl Group Introduction
The 1-(4-methylphenyl) substituent on the pyrazole nitrogen derives from 4-methylphenylhydrazine , synthesized via the patent method in:
-
Acylation of p-methoxyaniline with acetic anhydride.
-
Ullmann coupling with p-bromotoluene using Pd/CuI catalysts.
-
Deacylation under basic conditions to yield 4-methoxy-N-(4-methylphenyl)aniline.
Integrated Synthetic Route Proposal
Combining these strategies, a plausible synthesis involves:
Step 1 : Synthesis of 2-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-5-methoxyaniline
-
Condense 2-nitro-5-methoxybenzaldehyde with 4-methylphenylhydrazine.
-
Reduce the nitro group with H2/Pd-C to yield Compound A .
Step 2 : KI-Promoted Cyclization
-
React Compound A with 3,4-dimethoxybenzyl bromide and KI in DMF at 110°C to form the pyrazoloquinoline core.
Step 3 : Bromination and Suzuki Coupling (if needed)
-
Brominate position 3 using NBS.
-
Perform Suzuki coupling with 3,4-dimethoxyphenylboronic acid.
Step 4 : Final Purification
-
Chromatographic separation (SiO2, EtOAc/hexane) and recrystallization from ethanol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
